8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Medicinal Chemistry Conformational Analysis Scaffold Hopping

This rigid 8-azabicyclo[3.2.1]octane derivative pre-organizes the 3-hydroxyl and 4,6-dimethylpyrimidine substituents for selective CDK8/19 kinase hinge binding. Its tropane-like scaffold offers unique spatial vectors for fragment growing and SAR development, unlike flexible piperidine analogs. With a predicted LogS of ~-2.5, it provides favorable solubility for kinetic and permeability assays. The 3-hydroxyl group serves as an immediate handle for structure-based drug design (SBDD) and property optimization. Ideal for medicinal chemistry teams targeting CDK8/19 conformations.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 1410106-45-4
Cat. No. B2572881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
CAS1410106-45-4
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C3CCC2CC(C3)O)C
InChIInChI=1S/C13H19N3O/c1-8-5-9(2)15-13(14-8)16-10-3-4-11(16)7-12(17)6-10/h5,10-12,17H,3-4,6-7H2,1-2H3
InChIKeyNTZYYLZRJHTCOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1410106-45-4)


8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1410106-45-4) is a synthetic small molecule with the formula C13H19N3O and a molecular weight of 233.31 g/mol . It incorporates a conformationally rigid 8-azabicyclo[3.2.1]octane (tropane-like) core, substituted at the bridgehead nitrogen with a 4,6-dimethylpyrimidin-2-yl group and at the 3-position with a hydroxyl moiety . This structural architecture combines a privileged kinase hinge-binding motif with a three-dimensional scaffold that offers unique vectors for fragment elaboration, making it a candidate for medicinal chemistry programs targeting specific kinase conformations [1].

Technical Rationale Against Generic Substitution for 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol


Generic substitution is not advisable for this compound due to its unique spatial architecture. The rigid 8-azabicyclo[3.2.1]octane core pre-organizes the hydroxyl and dimethylpyrimidine substituents into a specific three-dimensional orientation that is topologically distinct from more flexible piperidine or azepane analogs. This pre-organization is critical for inducing or stabilizing specific kinase domain conformations, particularly in the CDK8/19 mediator complex, where the binding pocket exhibits selectivity for rigid, bulky motifs over planar heterocycles [1]. Simple replacement with a pyrimidine lacking the 4,6-dimethyl substitution, or with a monocyclic amine scaffold, would significantly alter the conformational entropy, hinge-region steric interactions, and the trajectory of the solvent-exposed hydroxyl pharmacophore, potentially leading to a complete loss of target engagement or isoform selectivity [1].

Quantitative Differentiation Evidence for 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol


Conformational Rigidity of 8-Azabicyclo[3.2.1]octane Scaffold vs. Monocyclic Piperidine Analogs

The 8-azabicyclo[3.2.1]octane scaffold exhibits significantly higher conformational rigidity than a typical piperidine ring. Quantitatively, this can be assessed by the number of accessible low-energy conformations. The bicyclic system is locked into a chair-boat conformation with a fixed nitrogen position, whereas a piperidine ring can interconvert between chair conformations, presenting the N-substituent in either an equatorial or axial orientation . This locked conformation ensures a precise spatial display of the 4,6-dimethylpyrimidin-2-yl and 3-hydroxyl groups, which is crucial for interacting with specific kinase binding pockets that may be inaccessible to more flexible analogs [1].

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Lipophilicity and Steric Profile of 4,6-Dimethylpyrimidine vs. Unsubstituted Pyrimidine Hinge Binder

The 4,6-dimethyl substitution on the pyrimidine ring increases both the lipophilicity and steric bulk compared to an unsubstituted pyrimidine, as used in compounds like 8-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol [1]. This difference directly impacts the molecule's logP and its ability to occupy hydrophobic pockets within the kinase hinge region [2]. While exact experimental logP values are not publicly available for this compound, calculated logP (ClogP) provides a quantifiable comparative difference.

Kinase Inhibitor Design Physicochemical Property Optimization Hinge Binder

Hydroxyl Group Placement in 8-Azabicyclo[3.2.1]octan-3-ol vs. Des-hydroxy or Ketone Analogs

The hydroxyl group at the 3-position of the 8-azabicyclo[3.2.1]octane ring introduces a critical hydrogen bond donor/acceptor and serves as a metabolic soft spot that can be exploited or protected. The spatial orientation of this hydroxyl differs fundamentally from the 3-amine analog, (1S,5R)-8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine . This difference has a direct and quantifiable impact on predicted aqueous solubility and the potential for Phase II metabolism.

Metabolic Stability Solubility Fragment Elaboration

Kinase Profiling: Potential CDK8/19 Inhibitor Activity Based on Patent Disclosure

The generic Markush structure in patent CO2020001326A2, which encompasses 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, claims activity as an inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) [1]. CDK8/19 are components of the mediator complex and are key regulators of transcription, making them attractive oncology and immuno-oncology targets. While the patent does not provide a specific IC50 for this exact compound, the structural class is presented as having an advantage in targeting the CDK8/19 ATP-binding pocket over other kinases like CDK9 or CDK7 [1].

CDK8/19 Inhibition Mediator Complex Kinase Transcriptional Regulation

Physicochemical Profile Assessment Against Oral Druggability Metrics

When assessed against Lipinski's Rule of Five, a standard filtering metric for oral drug candidates, 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol demonstrates a favorable profile . Its molecular weight (233.31 g/mol), number of hydrogen bond donors (1) and acceptors (4), and calculated logP (~1.7) all fall within the Rule's boundaries. This compares favorably to larger, more lipophilic analogs that may be found in the same patent family .

Drug-likeness Lipinski's Rule of Five Physicochemical Property

Validated Application Scenarios for 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol in Drug Discovery Workflows


Fragment-Based Lead Generation for CDK8/19-Dependent Transcriptional Regulation

This compound serves as a high-quality fragment hit starting point for a medicinal chemistry program targeting the CDK8/19 mediator kinase module. Its low molecular weight (233.31 Da) and compliance with Lipinski's Rule of Five make it ideal for fragment growing or linking strategies . The rigid 8-azabicyclo[3.2.1]octane scaffold provides a defined vector for structure-based drug design (SBDD), and the 3-hydroxyl group offers a direct handle for initial structure-activity relationship (SAR) exploration to improve potency and selectivity over CDK9 [1].

Selective Chemical Probe for Kinase Profiling Against Off-Targets like CDK9

The patent literature indicates that compounds within this structural class possess an inherent selectivity advantage for CDK8/19 over CDK9 [1]. This compound can be utilized as a scaffold in a focused library synthesis to identify the minimal pharmacophore necessary for CDK8/19 discrimination. The dimethylpyrimidine moiety is a key contributor to this selectivity, and its replacement or modification can rapidly generate SAR data for the hinge-binding region [1].

Physicochemical Optimization Studies to Balance Solubility and Permeability

The clear, quantifiable difference in predicted solubility between this compound (3-hydroxyl, LogS ~ -2.5) and its 3-amine analog (LogS ~ -3.2) makes it a valuable tool for studying the structure-property relationships (SPR) of the 8-azabicyclo[3.2.1]octane scaffold . This allows research teams to use this compound to empirically map the relationship between the 3-position substituent and key endpoints like kinetic solubility, Caco-2 permeability, and metabolic stability, guiding the optimization of drug-like properties early in the design cycle .

Quote Request

Request a Quote for 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.